2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 131971-24-9
VCID: VC21283262
InChI: InChI=1S/C13H10N2O7S/c16-12-6-5-8(7-11(12)15(19)20)23(21,22)14-10-4-2-1-3-9(10)13(17)18/h1-7,14,16H,(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Molecular Formula: C13H10N2O7S
Molecular Weight: 338.29 g/mol

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

CAS No.: 131971-24-9

Cat. No.: VC21283262

Molecular Formula: C13H10N2O7S

Molecular Weight: 338.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid - 131971-24-9

Specification

CAS No. 131971-24-9
Molecular Formula C13H10N2O7S
Molecular Weight 338.29 g/mol
IUPAC Name 2-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C13H10N2O7S/c16-12-6-5-8(7-11(12)15(19)20)23(21,22)14-10-4-2-1-3-9(10)13(17)18/h1-7,14,16H,(H,17,18)
Standard InChI Key KJEWEPKDQIOROF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator